Cas no 53179-11-6 (4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide)

4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide structure
53179-11-6 structure
Nome del prodotto:4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide
Numero CAS:53179-11-6
MF:C29H33N2O2Cl
MW:477.03752
CID:56361
PubChem ID:3955

4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide
    • 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-di(phenyl)butanamide
    • 1-Piperidinebutanamide, 4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenyl-
    • 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide
    • LOPERAMIDE
    • [3H]-Loperamide
    • Apo-Loperamide
    • Imodium
    • Ioperamide
    • Kaopectate II
    • Loperacap
    • Loperamida
    • Loperamidum
    • Maalox Anti-Diarrheal
    • Nu-Loperamide
    • BRD-K61250553-003-16-5
    • LoperamideHCl
    • IDI1_033851
    • BRD-K61250553-001-02-9
    • PMS-Loperamide
    • NCGC00024818-03
    • 4-(p-Chlorophenyl)-4-hydroxy-N,N-dimethyl-.alpha.,.alpha.-diphenyl-1-piperidinebutyramide
    • SBI-0050686.P003
    • LOPERAMIDE [WHO-DD]
    • KBio2_005237
    • Fortasec
    • AKOS000573892
    • KBio2_000854
    • Tocris-0840
    • Bio2_000581
    • KBio2_002669
    • BSPBio_000248
    • NCGC00024818-05
    • BRN 1558273
    • NINDS_000215
    • BSPBio_002769
    • KBio2_000101
    • Q423751
    • CAS-53179-11-6
    • 6X9OC3H4II
    • HMS2089C13
    • CCG-204793
    • NCGC00015608-02
    • Loperamide [INN:BAN]
    • KBio1_000215
    • KBioSS_000854
    • CHEMBL841
    • Rho-Loperamide
    • Spectrum3_001015
    • NCGC00016828-01
    • AB00053697_14
    • NCGC00015608-08
    • NCGC00015608-01
    • CBiol_001796
    • DivK1c_000215
    • CAS-34552-83-5
    • 1-Piperidinebutanamide, 4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-alpha,alpha-diphenyl-
    • Loperamid
    • KBioGR_000101
    • NCGC00015608-11
    • Prestwick2_000144
    • Bio1_000082
    • BDBM50017698
    • NCGC00015608-03
    • Loperamide (INN)
    • Diamide (TN)
    • KBio2_003422
    • Bio2_000101
    • NCGC00024818-04
    • KBio3_000201
    • Tox21_110180_1
    • Loperamidum (Latin)
    • BRD-K61250553-003-05-8
    • NS00002516
    • C07080
    • FT-0657293
    • Imodium A-D Caplets
    • 4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-N,N-dimethyl-2,2-diphenyl-butyramide
    • Spectrum5_001374
    • Loperamida [INN-Spanish]
    • 53179-11-6
    • LOPERAMIDE [MI]
    • KBio2_005990
    • 4-(4-Chlorophenyl)-N,N-dimethyl-alpha,alpha-diphenyl-4-hydroxy-1-piperidinebutanamide
    • NCGC00015608-07
    • EC 258-416-5
    • GTPL7215
    • Spectrum4_001143
    • Prestwick3_000144
    • 4-(4-Chlorophenyl)-N,N-dimethyl-.alpha.,.alpha.-diphenyl-4-hydroxy-1-piperidinebutanamide
    • HMS1791F03
    • Tox21_110180
    • Prestwick1_000144
    • NCGC00015608-04
    • Spectrum_000374
    • KBioSS_000101
    • 2-methoxyethyl1-methylethyl2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
    • BSPBio_001381
    • BPBio1_000274
    • Bio1_000571
    • Lopac0_000708
    • LOPERAMIDE [INN]
    • NCGC00015608-05
    • SCHEMBL28530
    • 5-21-02-00379 (Beilstein Handbook Reference)
    • SDCCGSBI-0050686.P004
    • Prestwick0_000144
    • Loperamida (INN-Spanish)
    • Immodium
    • HSDB 8344
    • Loperamidum (INN-Latin)
    • L000709
    • NCGC00024818-02
    • DB00836
    • NCGC00024818-01
    • NCGC00015608-24
    • 4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-N,N-dimethyl-2,2-diphenyl-butyramide(loperamide)
    • IDI1_000215
    • Loperamidum [INN-Latin]
    • Spectrum2_001738
    • AB00053697-13
    • D08144
    • NSC696356
    • 4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-N,N-dimethyl-2,2-diphenylbutanamide #
    • DTXCID4025165
    • LOPERAMIDE [VANDF]
    • EN300-708764
    • SPBio_002187
    • NCGC00015608-09
    • SPBio_001816
    • KBioGR_001685
    • 4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-N,N-dimethyl-2,2-diphenylbutanamide
    • NCGC00015608-06
    • AB00053697-12
    • EINECS 258-416-5
    • Bio1_001060
    • Oprea1_109220
    • 1-Piperidinebutanamide, 4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-.alpha.,.alpha.-diphenyl-
    • AB00053697_15
    • Lopac-L-4762
    • NCGC00015608-15
    • KBio3_001989
    • KBio3_000202
    • DTXSID6045165
    • 4-(p-Chlorophenyl)-4-hydroxy-N,N-dimethyl-alpha,alpha-diphenyl-1-piperidinebutyramide
    • cid_71420
    • HMS1989F03
    • UNII-6X9OC3H4II
    • CHEBI:6532
    • LOPERAMIDE OXIDE MONOHYDRATE IMPURITY A [EP IMPURITY]
    • AB00053697
    • LOPERAMIDE [JAN]
    • A829430
    • BRD-K61250553-003-32-2
    • STK042086
    • BRD-K61250553-003-29-8
    • DA-75076
    • BRD-K61250553-003-30-6
    • MDL: MFCD00600388
    • Inchi: 1S/C29H33ClN2O2/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32-20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3
    • Chiave InChI: RDOIQAHITMMDAJ-UHFFFAOYSA-N
    • Sorrisi: CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4

Proprietà calcolate

  • Massa esatta: 476.223056g/mol
  • Carica superficiale: 0
  • XLogP3: 5
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta legami ruotabili: 7
  • Massa monoisotopica: 476.223056g/mol
  • Massa monoisotopica: 476.223056g/mol
  • Superficie polare topologica: 43.8Ų
  • Conta atomi pesanti: 34
  • Complessità: 623
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Carica superficiale: 0
  • Conta Tautomer: niente

Proprietà sperimentali

  • Dissociation Constants: pKa1 9.41 (strongest basic); pKa2 13.96 (strongest acidic) (est) /Loperamide hydrochloride/
  • Colore/forma: Cristallizzazione da isopropanolo
  • Densità: 1.187
  • Punto di fusione: [222.1]
  • Punto di ebollizione: 647.2 °C at 760 mmHg
  • Punto di infiammabilità: 345.2 °C
  • Indice di rifrazione: 1.6
  • PSA: 43.78000
  • LogP: 5.02590

4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:UN 2735 8/PG 3
  • WGK Germania:3
  • Istruzioni di sicurezza: S26; S36/37/39; S45
  • RTECS:FF2200000
  • Identificazione dei materiali pericolosi: C Xi
  • Frasi di rischio:R34; R36/37/38; R41; R37/38; R20/21/22

4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide Dati doganali

  • CODICE SA:29252000
  • Dati doganali:

    Codice doganale cinese:

    29252000

4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-708764-0.05g
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide
53179-11-6
0.05g
$73.0 2023-05-31
Biosynth
BL166178-100 mg
Loperamide hydrochloride - Bio-X
53179-11-6
100MG
Please enquire 2023-01-05

4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide Letteratura correlata

Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
江苏科伦多食品配料有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
江苏科伦多食品配料有限公司
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso